molecular formula C17H19NO3 B14012180 Cyclohexanecarboxylicacid, 1-[(2-cyanophenyl)methyl]-2-oxo-, ethyl ester CAS No. 6975-01-5

Cyclohexanecarboxylicacid, 1-[(2-cyanophenyl)methyl]-2-oxo-, ethyl ester

Cat. No.: B14012180
CAS No.: 6975-01-5
M. Wt: 285.34 g/mol
InChI Key: ZGWOTCZGVPAFCC-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylicacid, 1-[(2-cyanophenyl)methyl]-2-oxo-, ethyl ester is an organic compound with the molecular formula C17H19NO3. This compound is characterized by the presence of a cyclohexane ring, a carboxylic acid group, a cyanophenyl group, and an ethyl ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarboxylicacid, 1-[(2-cyanophenyl)methyl]-2-oxo-, ethyl ester typically involves the esterification of cyclohexanecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as p-toluenesulfonic acid or acidic ion-exchange resins can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylicacid, 1-[(2-cyanophenyl)methyl]-2-oxo-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexanecarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various cyclohexanecarboxylic acid derivatives, alcohols, and substituted cyanophenyl compounds.

Scientific Research Applications

Cyclohexanecarboxylicacid, 1-[(2-cyanophenyl)methyl]-2-oxo-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Cyclohexanecarboxylicacid, 1-[(2-cyanophenyl)methyl]-2-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The cyanophenyl group, in particular, can interact with biological receptors, influencing various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: A simpler analog without the cyanophenyl and ethyl ester groups.

    Cyclohexanecarboxylic acid, 2-oxo-1-(2-oxopropyl)-, ethyl ester: A related compound with different substituents on the cyclohexane ring.

Uniqueness

Cyclohexanecarboxylicacid, 1-[(2-cyanophenyl)methyl]-2-oxo-, ethyl ester is unique due to the presence of the cyanophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the fields of medicinal chemistry and materials science.

Properties

CAS No.

6975-01-5

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

ethyl 1-[(2-cyanophenyl)methyl]-2-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C17H19NO3/c1-2-21-16(20)17(10-6-5-9-15(17)19)11-13-7-3-4-8-14(13)12-18/h3-4,7-8H,2,5-6,9-11H2,1H3

InChI Key

ZGWOTCZGVPAFCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCCC1=O)CC2=CC=CC=C2C#N

Origin of Product

United States

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